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molecular formula C20H40Cl6O3Si2 B3159566 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane CAS No. 862911-99-7

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane

Cat. No. B3159566
M. Wt: 597.4 g/mol
InChI Key: QHXJOBFRXJGCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265236B2

Procedure details

A 1 L, 3-neck flask equipped with magnetic stirrer, pot thermometer and condenser was charged with 3,3-diallyloxymethyl-5-oxa-tridecane (200 g) prepared in Example 4. After heating to 50-60° C., 30 ml of trichlorosilane was added followed by 1 ml of 2.5% chloroplatinic acid solution. Once initiation was observed, a total of 178.8 g of trichlorosilane was added at a rate to maintain reaction temperature at 70-100° C. After the addition was complete, the mixture was maintained at 80-90° C. for 2 hours. The mixture was distilled. The product was isolated in 60% yield, b.p. 220-222 C./0.9 mm; density 1.135; 1HNMR (C6D6): 0.90(m, 6H), 1.13(m, 4H), 1.26(m, 10H), 1.58(m, 8H), 3.10(t, 4H), 3.32(s, 2H), 3.38(t, 4H).
Name
3,3-diallyloxymethyl-5-oxa-tridecane
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
178.8 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][C:6]([CH2:19][O:20][CH2:21][CH:22]=[CH2:23])([CH2:9][O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:7][CH3:8])[CH:2]=[CH2:3].[Cl:24][SiH:25]([Cl:27])[Cl:26]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[Cl:24][Si:25]([CH2:23][CH2:22][CH2:21][O:20][CH2:19][C:6]([CH2:5][O:4][CH2:1][CH2:2][CH2:3][Si:25]([Cl:27])([Cl:26])[Cl:24])([CH2:9][O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:7][CH3:8])([Cl:27])[Cl:26] |f:2.3.4|

Inputs

Step One
Name
3,3-diallyloxymethyl-5-oxa-tridecane
Quantity
200 g
Type
reactant
Smiles
C(C=C)OCC(CC)(COCCCCCCCC)COCC=C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Three
Name
Quantity
178.8 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Four
Name
Quantity
1 mL
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, 3-neck flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
reaction temperature at 70-100° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained at 80-90° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled
CUSTOM
Type
CUSTOM
Details
The product was isolated in 60% yield, b.p

Outcomes

Product
Name
Type
Smiles
Cl[Si](Cl)(Cl)CCCOCC(CC)(COCCCCCCCC)COCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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